6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylicacid
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Overview
Description
6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid is a complex organic compound with the molecular formula C12H19NO6 It is characterized by a hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole core structure, which is further modified by a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl (Boc) group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine. This step is crucial for protecting the amine functionality during subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific groups within the molecule with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxamide
- 6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-methyl ester
Uniqueness
Compared to similar compounds, 6-[(tert-butoxy)carbonyl]-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-2-carboxylic acid is unique due to its specific functional groups and structural configuration. These features confer distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,4a,5,7,7a-hexahydro-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO6/c1-12(2,3)19-11(16)13-4-7-8(5-13)18-9(6-17-7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDXNVAQVFVJRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2C(C1)OC(CO2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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